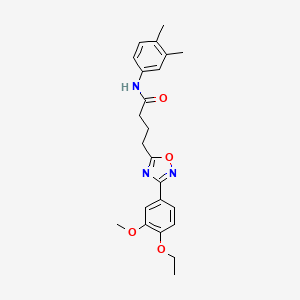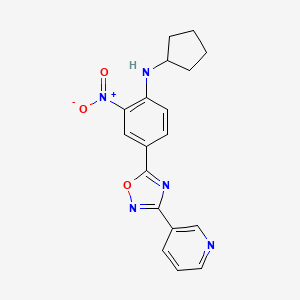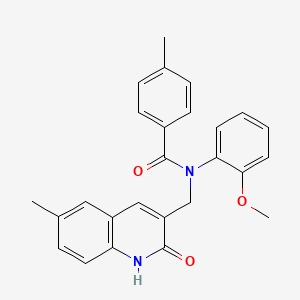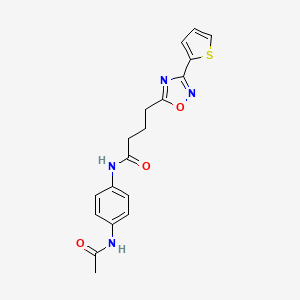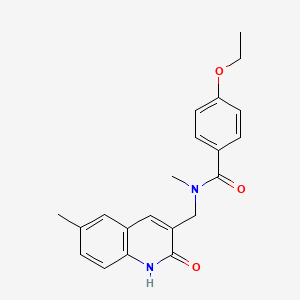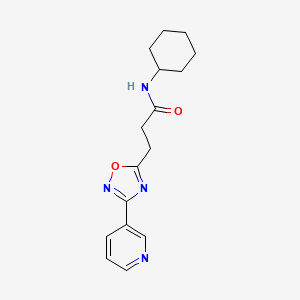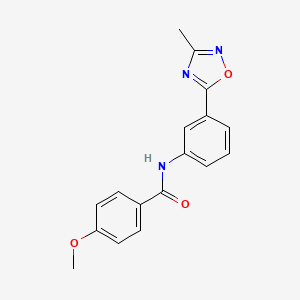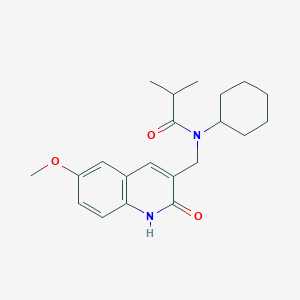
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.
Wirkmechanismus
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide selectively binds to the active site of BTK and inhibits its kinase activity, which leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and cell cycle arrest in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. This compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide is its selectivity for BTK, which reduces the potential for off-target effects. However, one limitation of this compound is its lack of activity against C481S mutant BTK, which is associated with resistance to other BTK inhibitors. Another limitation is the need for further optimization of the dosing regimen and combination therapies to maximize its efficacy in clinical trials.
Zukünftige Richtungen
For 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Combination therapies with other targeted agents, such as venetoclax and lenalidomide, are also being explored to enhance its anti-tumor activity. Additionally, the development of this compound analogs with improved potency and selectivity for BTK is an area of active research.
Conclusion:
This compound is a promising small molecule inhibitor for the treatment of B-cell malignancies. Its selectivity for BTK and favorable safety profile make it an attractive candidate for clinical development. Further research is needed to optimize its dosing regimen and combination therapies to maximize its efficacy in clinical trials.
Synthesemethoden
The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide involves several steps, including the reaction of 4-(tert-butylsulfonamido)phenylboronic acid with 4-methoxyphenylpropan-2-one in the presence of a palladium catalyst. The resulting intermediate is then reacted with 3-bromo-N-(4-methoxyphenyl)propanamide to yield this compound. This synthesis method has been optimized to produce high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been extensively studied in preclinical models for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to selectively inhibit the Bruton's tyrosine kinase (BTK) pathway, which is essential for B-cell receptor (BCR) signaling and survival of B-cell malignancies.
Eigenschaften
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-20(2,3)22-27(24,25)18-12-5-15(6-13-18)7-14-19(23)21-16-8-10-17(26-4)11-9-16/h5-6,8-13,22H,7,14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURPLNMETPMAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7718990.png)

